Ethyl laurylphosphoramidate
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Overview
Description
Ethyl laurylphosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is part of the broader class of phosphoramidates, which are known for their stable phosphoryl bond (P=O) and their significant roles in various biological and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl laurylphosphoramidate can be achieved through several methods, including:
Salt Elimination: This method involves the reaction of a phosphoramidate precursor with a suitable base to eliminate a salt byproduct.
Oxidative Cross-Coupling: This method uses iodine-mediated oxidative cross-coupling to form the P-N bond, eliminating the need for toxic halogenating agents.
Azide Reduction: This involves the reduction of azides to form the desired phosphoramidate.
Hydrophosphinylation: This method involves the addition of a phosphine to an unsaturated substrate.
Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This method involves the reaction of a phosphoramidate with an aldehyde and a dienophile.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the oxidative cross-coupling method due to its efficiency and the use of inexpensive oxidants without additives .
Chemical Reactions Analysis
Types of Reactions: Ethyl laurylphosphoramidate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may yield phosphine derivatives .
Scientific Research Applications
Ethyl laurylphosphoramidate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Plays a role in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl laurylphosphoramidate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by forming stable phosphoryl bonds with target molecules, thereby altering their structure and function. This interaction can affect various biological processes, including enzyme activity, energy transfer, and genetic material synthesis .
Comparison with Similar Compounds
Ethyl laurylphosphoramidate can be compared with other similar compounds, such as:
Nucleoside Phosphoramidites: These compounds are used in the synthesis of oligonucleotides and have similar P-N bonds.
Phosphoarginine and Phosphocreatine: These are biologically active molecules with similar phosphoryl bonds.
Uniqueness: this compound is unique due to its specific structure and the presence of the lauryl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in industrial and biological contexts .
Properties
CAS No. |
7408-27-7 |
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Molecular Formula |
C14H32NO3P |
Molecular Weight |
293.38 g/mol |
IUPAC Name |
N-dodecyl-ethoxyphosphonamidic acid |
InChI |
InChI=1S/C14H32NO3P/c1-3-5-6-7-8-9-10-11-12-13-14-15-19(16,17)18-4-2/h3-14H2,1-2H3,(H2,15,16,17) |
InChI Key |
LRDSXKIWPDZNIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNP(=O)(O)OCC |
Origin of Product |
United States |
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